![molecular formula C14H17NO2S2 B3935477 N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide](/img/structure/B3935477.png)
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide
説明
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide, also known as TAK-915, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. TAK-915 is a selective antagonist of the GABA-A alpha-5 receptor subtype, which plays a crucial role in cognitive processes such as learning and memory.
作用機序
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide selectively antagonizes the GABA-A alpha-5 receptor subtype, which is predominantly expressed in the hippocampus and cerebral cortex, brain regions that are critical for learning and memory processes. By blocking the activity of this receptor subtype, N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide enhances the activity of excitatory neurons, leading to improved cognitive function.
Biochemical and physiological effects:
Studies have shown that N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide improves cognitive function in animal models of cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. Additionally, N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide has been shown to enhance cognitive function in healthy individuals. N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide has also been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide is its selectivity for the GABA-A alpha-5 receptor subtype, which reduces the risk of off-target effects. Additionally, N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one of the limitations of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide. One area of research is the investigation of the long-term effects of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide on cognitive function and behavior. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide. Another area of research is the development of novel compounds that target the GABA-A alpha-5 receptor subtype with improved pharmacokinetic properties and solubility. Finally, the potential use of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide in combination with other cognitive enhancers or drugs for the treatment of cognitive disorders should be explored.
In conclusion, N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide is a promising compound with potential therapeutic applications in cognitive disorders. Its selective antagonism of the GABA-A alpha-5 receptor subtype has been shown to improve cognitive function in animal models and healthy individuals. Further research is needed to determine the optimal dosing regimen and potential side effects of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide, as well as its potential use in combination with other drugs for the treatment of cognitive disorders.
科学的研究の応用
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. The selective antagonism of the GABA-A alpha-5 receptor subtype by N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide has been shown to improve cognitive function in animal models of these disorders. Additionally, N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide has been studied for its potential use as a cognitive enhancer in healthy individuals.
特性
IUPAC Name |
N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-2-13(8-16)15(7-11-3-5-18-9-11)14(17)12-4-6-19-10-12/h3-6,9-10,13,16H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZAEYSMFYTDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CSC=C1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



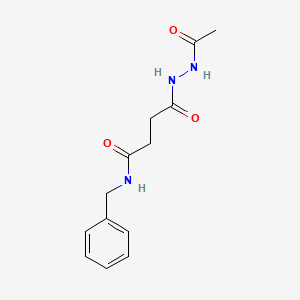
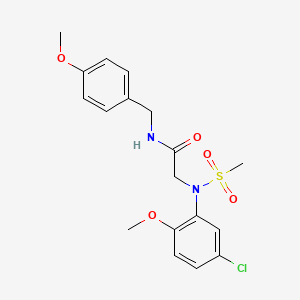
![9-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B3935406.png)
![N,N-diethyl-2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B3935407.png)
![3-isopropoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935423.png)
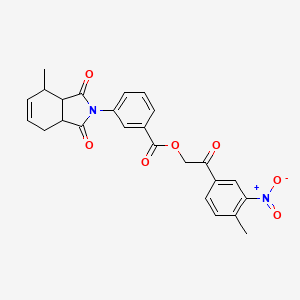
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]alaninamide](/img/structure/B3935441.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide](/img/structure/B3935448.png)
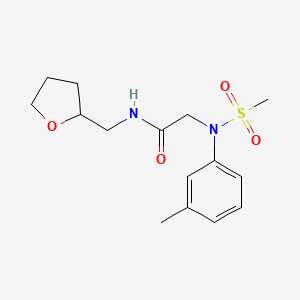
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935462.png)
![ethyl 4-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B3935469.png)
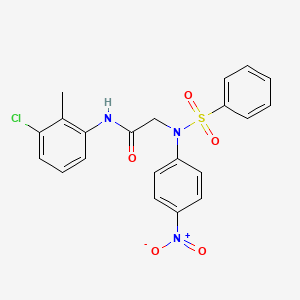
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3935491.png)
![4-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935492.png)